5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole: : This compound may be used in the synthesis of pantoprazole, a drug for treating gastroesophageal reflux disease and gastrointestinal disorders .
2-Bromo-5-fluorobenzonitrile: : This compound is used as a precursor for the synthesis of TADF dyes in OLED applications and APIs in antitumour and anti-inflammatory applications .
2-Bromo-5-(trifluoromethoxy)benzaldehyde: : This compound is similar to “2-Bromo-5-(difluoromethoxy)benzaldehyde” and might have similar applications.
2-Bromo-5-(trifluoromethyl)benzaldehyde: : This compound is also similar to “2-Bromo-5-(difluoromethoxy)benzaldehyde”.
2-Hydroxy-5-(trifluoromethoxy)benzaldehyde: : This compound is formed as an intermediate during the biotransformation pathways of CP-122,721 in humans. It may be used in the preparation of 2-[(E)-2-hydroxy-5-(trifluoromethoxy)benzylideneamino]-4-methylphenol .
2-Bromo-5-(difluoromethoxy)benzaldehyde is an organic compound with the molecular formula CHBrFO and a molecular weight of approximately 251.03 g/mol. This compound features a benzaldehyde structure with a bromine atom at the 2-position and a difluoromethoxy group at the 5-position. Its InChI key is IMZHQMVABIOGMU-UHFFFAOYSA-N, and its canonical SMILES representation is C1=CC(=C(C=C1OC(F)F)C=O)Br.
Research has indicated potential biological activities associated with derivatives of 2-bromo-5-(difluoromethoxy)benzaldehyde. These compounds have shown:
The synthesis of 2-Bromo-5-(difluoromethoxy)benzaldehyde can involve several methods:
The compound has several applications in:
Studies on the interactions involving 2-Bromo-5-(difluoromethoxy)benzaldehyde focus on:
Several compounds share structural similarities with 2-Bromo-5-(difluoromethoxy)benzaldehyde:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-Bromo-6-(difluoromethoxy)benzaldehyde | CHBrFO | Similar structure but different bromine position |
5-Bromo-2-(difluoromethoxy)benzaldehyde | CHBrFO | Different substitution pattern on the benzene ring |
4-Bromo-3-(difluoromethoxy)benzaldehyde | CHBrFO | Variation in bromine position affecting reactivity |
The uniqueness of 2-Bromo-5-(difluoromethoxy)benzaldehyde lies in its specific substitution pattern, which influences its chemical reactivity and biological activity compared to its analogs. This distinct arrangement allows it to participate in unique chemical transformations and exhibit particular biological effects not seen in other similar compounds .